molecular formula C9H13NO B14413297 N-(Prop-2-en-1-yl)hexa-3,5-dienamide CAS No. 87463-20-5

N-(Prop-2-en-1-yl)hexa-3,5-dienamide

Cat. No.: B14413297
CAS No.: 87463-20-5
M. Wt: 151.21 g/mol
InChI Key: DYJXJBUZFSMECL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(Prop-2-en-1-yl)hexa-3,5-dienamide is a chemical compound characterized by its unique structure, which includes a prop-2-en-1-yl group attached to a hexa-3,5-dienamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Prop-2-en-1-yl)hexa-3,5-dienamide typically involves the reaction of hexa-3,5-dienoic acid with prop-2-en-1-amine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

N-(Prop-2-en-1-yl)hexa-3,5-dienamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Various nucleophiles such as halides, amines, and thiols

Major Products Formed

    Oxidation: Carboxylic acids, epoxides

    Reduction: Amines

    Substitution: Substituted amides, depending on the nucleophile used

Scientific Research Applications

N-(Prop-2-en-1-yl)hexa-3,5-dienamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(Prop-2-en-1-yl)hexa-3,5-dienamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • N-(Prop-2-en-1-yl)acetamide
  • N-(2-phenylethyl)-N-prop-2-enylhexa-3,5-dienamide
  • (2E)-3-(2,6-dichlorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one

Uniqueness

N-(Prop-2-en-1-yl)hexa-3,5-dienamide is unique due to its specific structural features, which confer distinct reactivity and biological activity. Compared to similar compounds, it may exhibit different binding affinities, selectivity, and potency in various applications. Its unique structure allows for specific interactions with molecular targets, making it a valuable compound in research and development .

Properties

CAS No.

87463-20-5

Molecular Formula

C9H13NO

Molecular Weight

151.21 g/mol

IUPAC Name

N-prop-2-enylhexa-3,5-dienamide

InChI

InChI=1S/C9H13NO/c1-3-5-6-7-9(11)10-8-4-2/h3-6H,1-2,7-8H2,(H,10,11)

InChI Key

DYJXJBUZFSMECL-UHFFFAOYSA-N

Canonical SMILES

C=CCNC(=O)CC=CC=C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.